molecular formula C22H16ClN3O2 B2698019 N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932451-87-1

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2698019
CAS No.: 932451-87-1
M. Wt: 389.84
InChI Key: GMVYFTRIBZNVST-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome pathway, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. This compound has demonstrated significant efficacy in preclinical models of neuropathic pain and inflammation , highlighting its value as a pharmacological tool for studying purinergic signaling. Its research applications extend to investigating the role of P2X7 in a wide range of conditions, including neuroinflammatory disorders, autoimmune diseases, and cancer . By selectively inhibiting ATP-induced pore formation and downstream inflammatory cascades, this acetamide derivative provides researchers with a critical compound for elucidating complex immune and neurological pathways and for validating P2X7 as a therapeutic target.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVYFTRIBZNVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2-oxo-4-phenylquinazoline.

    Condensation Reaction: The 4-chloroaniline is reacted with 2-oxo-4-phenylquinazoline in the presence of a suitable catalyst and solvent to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Heterocyclic Core Modifications

Pyridine-Based Analogs
  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Replaces the quinazolinone with a cyano-styrylpyridine ring. Exhibits superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid . Key difference: Pyridine derivatives prioritize π-π stacking and thioether linkages, whereas quinazolinones leverage hydrogen-bonding motifs.
Triazole-Based Analogs
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (): Features a triazole ring appended with a naphthyloxymethyl group. Synthesized via 1,3-dipolar cycloaddition, a method distinct from quinazolinone coupling reactions . IR and HRMS data (C=O at 1678 cm⁻¹; [M+H]+ 393.1112) highlight structural verification protocols .
Oxadiazolidinone-Based Analogs
  • 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (–15): Substitutes quinazolinone with an oxadiazolidinone ring. Molecular formula (C15H15ClN4O4; molar mass 350.76) suggests reduced steric bulk compared to the target compound .

Substituent Variations on Quinazolinone

Positional Isomerism
  • N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (): Shifts the phenyl group to position 3 of the quinazolinone and links the acetamide to a para-substituted phenyl ring.
Thioether Linkages
  • 2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ():
    • Introduces a thioether bridge and fluorophenyl group.
    • Highlights the role of sulfur in enhancing metabolic stability and halogenated aryl groups in target selectivity .

Physicochemical and Spectral Comparisons

Property Target Compound Pyridine Analog () Triazole Analog ()
Key IR Bands (cm⁻¹) C=O (quinazolinone ~1670) C≡N (2214), C=O (1678) C=O (1678), C-O (1136)
HRMS ([M+H]+) Not reported Not reported 393.1112
Molecular Weight ~380-400 (estimated) ~450 (estimated) 393.11

Biological Activity

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C18H16ClN3OC_{18}H_{16}ClN_{3}O. The compound features a quinazoline core, which is known for its pharmacological potential.

PropertyValue
Molecular Weight343.79 g/mol
Boiling PointPredicted at 726.6 °C
Density1.36 g/cm³
SolubilitySoluble in DMF, DMSO, Ethanol
pKa9.56 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline have shown significant activity against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells .

In a comparative study, the IC50 values for similar compounds were reported as follows:

CompoundCell LineIC50 (µg/mL)
Quinazoline Derivative AA54910.5
Quinazoline Derivative BLNCaP7.8
N-(4-chlorophenyl)-...A549TBD

Antioxidant Activity

The antioxidant properties of quinazoline derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells. Studies have shown that the presence of phenolic groups enhances the antiradical activity of these compounds . The antioxidant activity can be quantified through various assays such as DPPH radical scavenging and ferric ion reducing antioxidant power (FRAP).

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : It interferes with signaling pathways involved in cell division.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study on Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of quinazoline derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cancer cell growth with significant selectivity towards malignant cells over normal fibroblasts.

Study on Antioxidant Properties

Another study focused on the antioxidant capabilities of quinazoline derivatives. Using various in vitro assays, it was determined that these compounds effectively reduced oxidative stress markers in treated cells compared to controls.

Q & A

Q. Table 1: Typical Crystallographic Parameters for Related Compounds

ParameterValue RangeSource
R-factor (R1)0.03–0.05
C=O Bond Length (Å)1.21–1.23
N-Cl Bond Length (Å)1.72–1.75

Advanced: How can discrepancies in hydrogen bonding patterns between crystallographic studies be resolved?

Answer:
Discrepancies often arise from differences in crystallization solvents, temperature, or refinement protocols.

  • Graph Set Analysis: Use Etter’s formalism to categorize hydrogen bonds (e.g., D(donors)-A(acceptors) patterns). For example, a C=O⋯H-N interaction may be labeled as a D(2) motif .
  • Validation Tools: Cross-check with PLATON or Mercury to identify missed symmetries or twinning.
  • Data Reconciliation: Compare thermal parameters (Ueq) and occupancy factors. High Ueq values (>0.1 Ų) may indicate unresolved disorder .

Example: In a study of N-(4-chlorophenyl)acetamide derivatives, conflicting O⋯H distances (2.8 vs. 3.0 Å) were resolved by re-refining data with anisotropic displacement parameters for oxygen atoms .

Advanced: How to design experiments to evaluate intermolecular interactions influencing the compound’s stability?

Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures to assess thermal stability. Correlate with hydrogen bond strength (e.g., stronger H-bonds increase melting points).
  • Solubility Studies: Test solubility in polar (DMSO) vs. non-polar (toluene) solvents. Low solubility in non-polar solvents suggests strong intermolecular H-bonding or π-π stacking.
  • Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate interaction energies. For example, quantify the stabilization from C=O⋯H-N bonds (~4–8 kcal/mol) .

Q. Table 2: Experimental vs. Computed Hydrogen Bond Energies

Interaction TypeExperimental ΔH (kcal/mol)Computed ΔH (kcal/mol)
C=O⋯H-N5.2 ± 0.35.5 ± 0.2
π-π Stacking3.8 ± 0.44.1 ± 0.3

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify purity (>98% for biological assays).
  • NMR: Key diagnostic signals:
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), NH (δ 10.2 ppm, broad singlet).
    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), quinazolinone C=O (δ 160 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]<sup>+</sup> (theoretical vs. observed m/z).

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Dose-Response Reproducibility: Ensure consistent compound concentrations (e.g., IC50 values validated via three independent assays).
  • Metabolite Interference: Perform LC-MS to rule out degradation products. For example, hydrolyzed acetamide moieties may exhibit altered activity .
  • Cell Line Variability: Use isogenic cell lines and standardized culture conditions (e.g., ATCC protocols).

Example: A study reporting anti-inflammatory activity (IC50 = 10 µM) was contradicted due to endotoxin contamination. Retesting with LC-MS-purified compound confirmed IC50 = 15 µM .

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